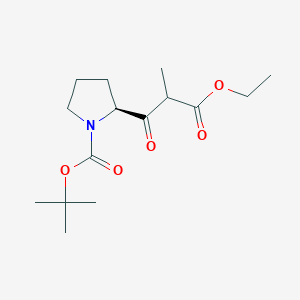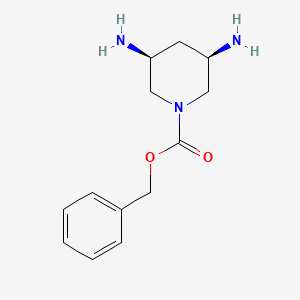![molecular formula C13H10ClN3 B11761421 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chloro substituent at the 4-position and an aniline group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation can produce N-oxides .
Aplicaciones Científicas De Investigación
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a role in cell proliferation and survival . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 4-chloro-1H-pyrrolo[2,3-b]pyridine
- 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)aniline
Uniqueness
What sets 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the chloro group at the 4-position and the aniline group at the 3-position can influence its interaction with molecular targets and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C13H10ClN3 |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline |
InChI |
InChI=1S/C13H10ClN3/c14-11-4-5-16-13-12(11)10(7-17-13)8-2-1-3-9(15)6-8/h1-7H,15H2,(H,16,17) |
Clave InChI |
VCNHHCSNPHCBPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CNC3=NC=CC(=C23)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


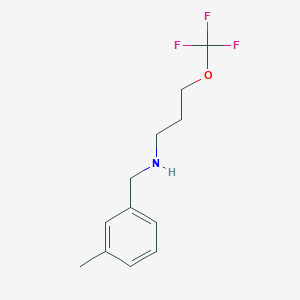
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)

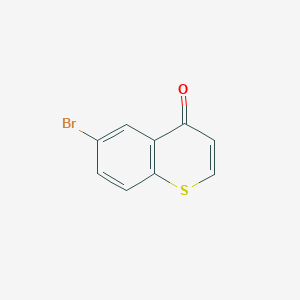
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

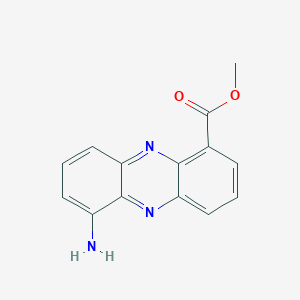
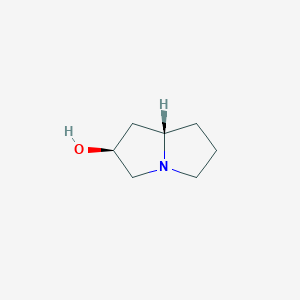
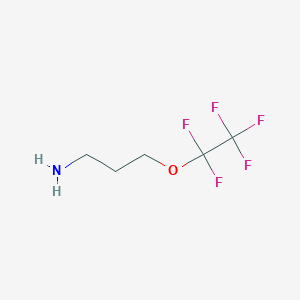

![4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11761398.png)

